![molecular formula C20H20N4O3S B2875632 2-ethoxy-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide CAS No. 1203166-85-1](/img/structure/B2875632.png)
2-ethoxy-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality 2-ethoxy-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing the imidazole ring, which is structurally similar to the pyrazolo[3,4-b]pyridine moiety in our compound, have been reported to exhibit significant antimicrobial properties . This suggests that our compound could be synthesized and tested for its efficacy against various bacterial and fungal strains, potentially leading to the development of new antimicrobial agents.
Anti-inflammatory and Antioxidant Properties
The thiophene moiety present in the compound is known to contribute to anti-inflammatory and antioxidant activities . Research could explore the extent of these properties in our compound, which could be beneficial in the treatment of chronic inflammatory diseases and in combating oxidative stress in cells.
Antitubercular Agent
Derivatives of imidazole, which share a resemblance with the core structure of our compound, have shown activity against Mycobacterium tuberculosis . The compound could be investigated for its potential role as an antitubercular agent, which is crucial given the rising resistance to current tuberculosis drugs.
Anticancer Activity
The presence of both imidazole and thiophene rings in related compounds has been associated with antitumor effects . Our compound could be part of oncological research, aiming to understand its mechanism of action and potential as a cancer therapeutic.
Antiulcer Applications
Imidazole derivatives are known to possess antiulcer properties, as seen in drugs like omeprazole . The compound could be studied for its ability to regulate gastric acid secretion and protect the gastric mucosa.
Antiviral Potential
Given the broad range of biological activities exhibited by imidazole-containing compounds, including antiviral effects , our compound could be a candidate for research into treatments for viral infections.
Antidiabetic Effects
Some imidazole derivatives have been reported to exhibit antidiabetic activity . The compound could be investigated for its potential to modulate blood glucose levels and its mechanism of action in diabetes management.
Neuroprotective Effects
The antioxidant properties of thiophene derivatives suggest that our compound might also have neuroprotective effects . It could be studied for its potential in the treatment of neurodegenerative diseases, where oxidative stress is a contributing factor.
Propriétés
IUPAC Name |
2-ethoxy-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-3-27-14-8-5-4-7-12(14)20(26)22-18-17-13(15-9-6-10-28-15)11-16(25)21-19(17)24(2)23-18/h4-10,13H,3,11H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFBZYFLSZFOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN(C3=C2C(CC(=O)N3)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

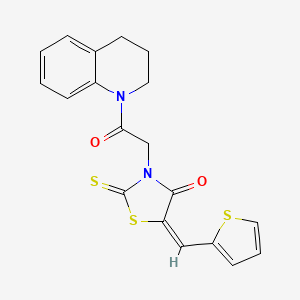
![7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2875551.png)
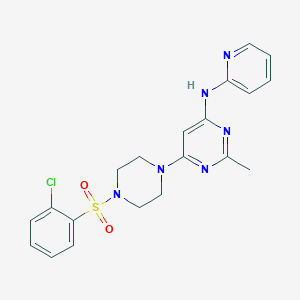
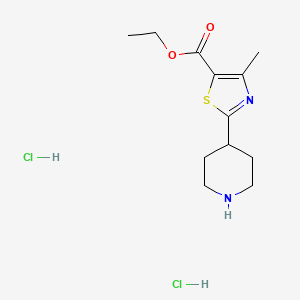
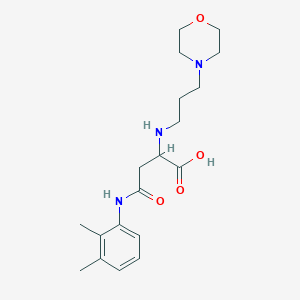
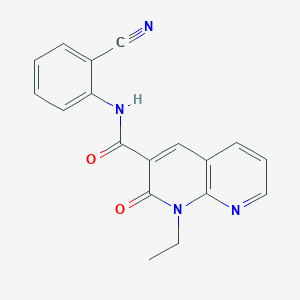
![3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2875559.png)
![4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine](/img/structure/B2875560.png)
![N~6~-(2-chlorobenzyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875561.png)
![4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2875564.png)
![N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2875565.png)
![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-ethoxybenzo[d]thiazole](/img/structure/B2875567.png)
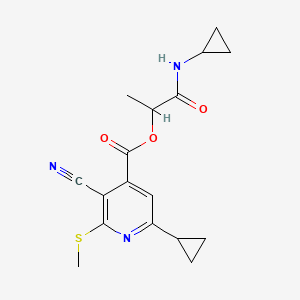
![(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B2875572.png)